GSK6853

Content Navigation

Researchers studying BRPF1 in AML face confounding off-target effects from pan-BRPF probes and solubility issues with early tools. GSK6853 overcomes these:

- >1600-fold selectivity for BRPF1 over other bromodomains

- Aqueous solubility 140 µg/mL prevents precipitation in assay media

- 85% IP bioavailability ensures reliable systemic exposure in murine models

- NanoBRET IC50 20 nM enables low-dose target engagement with minimal off-target cytotoxicity.

Product Name

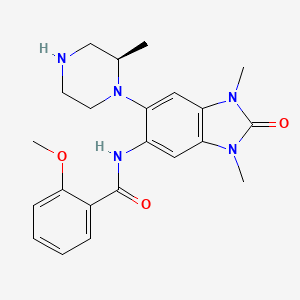

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

GSK6853 is a potent, selective, and cell-active small-molecule inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain. As a critical epigenetic chemical probe, it is utilized to isolate the function of BRPF1 within MYST histone acetyltransferase complexes. From a procurement standpoint, GSK6853 is prioritized over early-generation tool compounds due to its optimized physicochemical properties, including an aqueous solubility of 140 µg/mL and 85% intraperitoneal bioavailability in mice, making it a robust, translational choice for both in vitro cellular assays and in vivo pharmacokinetic models [1].

Research Fit

Generic substitution with pan-BRPF inhibitors (such as OF-1, NI-42, or NI-57) or standard BET inhibitors fails when precise target isolation is required, as these alternatives inhibit closely related scaffolding proteins (BRPF2/BRD1 and BRPF3), confounding phenotypic outcomes[1]. Furthermore, utilizing the first-generation BRPF1B-selective predecessor, GSK5959, introduces significant processability and handling risks; its suboptimal physicochemical properties and poor aqueous solubility often lead to precipitation in assay media and limit in vivo utility [2]. By contrast, GSK6853 was specifically engineered to resolve these formulation bottlenecks, offering a lower logD and quantified solubility that ensures reproducible dosing and reliable target engagement across complex biological models [2].

Substitution Risk

BRPF1 Binding Affinity & Cellular Engagement

GSK6853 demonstrates high binding affinity for BRPF1 with a Kd of 0.3 nM and a cellular IC50 of 20 nM in NanoBRET assays. When compared to alternative BRPF1-selective probes like PFI-4 (Kd = 13 nM) or pan-BRPF inhibitors like OF-1 (Kd = 100 nM), GSK6853 provides a 43-fold to 333-fold greater binding affinity [1], [2].

| Evidence Dimension | BRPF1 Binding Affinity (Kd) |

| Target Compound Data | GSK6853 (Kd = 0.3 nM) |

| Comparator Or Baseline | PFI-4 (Kd = 13 nM) / OF-1 (Kd = 100 nM) |

| Quantified Difference | 43-fold to 333-fold higher binding affinity. |

| Conditions | Biochemical binding assays (BROMOscan) and cellular NanoBRET target engagement. |

Enables researchers to use ultra-low dosing (≤1 µM), effectively eliminating the risk of off-target toxicity in sensitive cell-based assays.

BRPF1 Selectivity vs. BRPF2/3 and BET

A major procurement differentiator for GSK6853 is its >1600-fold selectivity for BRPF1 over a panel of 48 other bromodomains, including the closely related BRPF2 and BRPF3 isoforms[1]. Unlike pan-BRPF inhibitors (e.g., OF-1, NI-57) which hit multiple family members, GSK6853 isolates BRPF1 activity exclusively (pIC50 8.1 for BRPF1 vs 5.1/4.8 for BRPF2/3) [2].

| Evidence Dimension | Bromodomain Selectivity |

| Target Compound Data | GSK6853 (>1600-fold selectivity for BRPF1) |

| Comparator Or Baseline | Pan-BRPF inhibitors like OF-1 and NI-57 (Limited selectivity among BRPF1/2/3) |

| Quantified Difference | >1600-fold selectivity vs non-selective pan-inhibition. |

| Conditions | TR-FRET and BROMOscan broad panel profiling. |

Crucial for laboratories needing to definitively link phenotypic responses to BRPF1 without the confounding effects of BRPF2/3 or BET family inhibition.

Optimized Solubility for Assay Stability

The predecessor compound, GSK5959, suffered from poor physicochemical properties that limited its utility. GSK6853 was chemically optimized to achieve a lower Chrom logDpH 7.4 (2.0) and a CLND aqueous solubility of 140 µg/mL[1]. This prevents the precipitation issues commonly associated with earlier generation epigenetic probes, ensuring stable formulation[1].

| Evidence Dimension | Aqueous Solubility (CLND) |

| Target Compound Data | GSK6853 (140 µg/mL; Chrom logD = 2.0) |

| Comparator Or Baseline | GSK5959 (Suboptimal solubility and higher lipophilicity) |

| Quantified Difference | Significant enhancement in solubility enabling stable aqueous formulation. |

| Conditions | CLND solubility profiling at physiological pH. |

Ensures reliable, reproducible compound handling and prevents costly assay failures caused by compound precipitation in culture media.

Bioavailability for In Vivo Applications

Transitioning from in vitro to in vivo models is a common bottleneck for epigenetic probes. GSK6853 overcomes this with an 85% intraperitoneal (IP) bioavailability and a favorable pharmacokinetic profile in murine models (iv clearance 107 mL/min/kg, t1/2 1.7 h) [1]. This provides a distinct procurement advantage for animal studies compared to unoptimized tool compounds that fail to achieve systemic exposure [1].

| Evidence Dimension | Intraperitoneal (IP) Bioavailability |

| Target Compound Data | GSK6853 (85% IP bioavailability in CD1 mice) |

| Comparator Or Baseline | Standard early-stage unoptimized probes (Poor/negligible bioavailability) |

| Quantified Difference | 85% systemic exposure via IP route. |

| Conditions | In vivo PK profiling in male CD1 mice (3 mg/kg IP dosing). |

Allows research programs to seamlessly transition from cellular assays to in vivo efficacy models without requiring a new compound synthesis or complex formulation.

Epigenetic Target Validation in Leukemia

Given its >1600-fold selectivity, GSK6853 is a validated choice for investigating the role of BRPF1 in MOZ-complex-driven acute myeloid leukemia (AML). It allows researchers to isolate BRPF1's scaffolding function without the confounding variables introduced by BET inhibitors or pan-BRPF probes [1].

In Vivo Pharmacokinetics & Efficacy

With its optimized aqueous solubility (140 µg/mL) and 85% IP bioavailability, GSK6853 provides reliable systemic exposure for preclinical murine models. It eliminates the formulation bottlenecks associated with earlier generation probes, ensuring consistent dosing for PK/PD profiling [1].

Live-Cell Target Engagement Assays

GSK6853's cellular potency (NanoBRET IC50 = 20 nM) makes it highly suitable for live-cell assays requiring low-dose target engagement. Buyers should prioritize this compound when assay integrity demands minimal off-target cytotoxicity at working concentrations below 1 µM [1].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Explore Compound Types